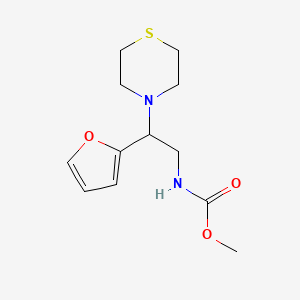

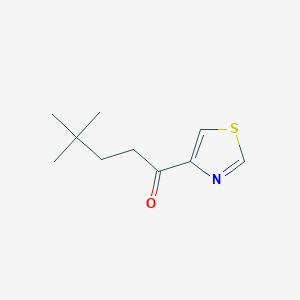

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a carbamate group (O=C=ONH2), which is derived from carbamic acid and is found in many organic compounds .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, furan compounds can be synthesized through various methods . For instance, furfuryl alcohol can react with thiourea in hydrochloric acid to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan is a planar ring, and the carbamate group would add additional complexity to the structure .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan compounds are polar due to the presence of the oxygen atom in the ring .

科学的研究の応用

Synthesis and Pharmacological Properties

Compounds related to Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate have been synthesized and studied for their pharmacological properties. For instance, derivatives of furan-containing compounds have shown strong antinociceptive properties, indicating potential applications in pain management. The synthesis involves the reaction of furan-carboxylic acid hydrazide with isothiocyanates, leading to the formation of thiosemicarbazides and subsequent cyclization to produce the active derivatives (Siwek et al., 2008).

Nuclease Activity and Metal Complexation

Furan derivatives have also been explored for their nuclease activity and ability to form metal complexes. Complexes of copper(II) with heteroaromatic derivatives have shown increased nuclease activity, which could be significant for applications in molecular biology and genetic engineering (Reddy et al., 2000).

Heterocyclic Compound Synthesis

Further research has led to the synthesis of new heterocyclic compounds, including derivatives of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan. These compounds are synthesized from reactions involving morpholino enamines, indicating potential applications in the development of new organic materials or pharmaceuticals (Fujimori et al., 1986).

Catalysis and Organic Reactions

Furan derivatives have been used as substrates in catalytic reactions, such as deuterium exchange reactions, highlighting their versatility in organic synthesis and potential applications in isotopic labeling and chemical analysis (Calf & Garnett, 1968).

Multicomponent Synthesis

The multicomponent synthesis of tetrahydroquinoline derivatives involving furan or thiophene indicates the role of furan derivatives in facilitating complex organic syntheses, which could be important for the development of new chemical entities with potential therapeutic applications (Dyachenko et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-16-12(15)13-9-10(11-3-2-6-17-11)14-4-7-18-8-5-14/h2-3,6,10H,4-5,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCPYRYZPXLYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)